4H-1-Benzothiopyran
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-1-Benzothiopyran can be synthesized through several methods. One common approach involves the reaction of S-phenyl 3-oxobutanethioates with polyphosphoric acid (PPA), which leads to the formation of thiochromones through a rearrangement process . Another method includes the reaction of acyl (aroyl)thiosalicylic acids with phenyl (triphenylphosphoranylidene)ethenimine, followed by intramolecular Wittig cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4H-1-Benzothiopyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo substitution reactions, such as methylation with dimethyl sulfate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Dimethyl sulfate for methylation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Methylated thiochromones.
Scientific Research Applications
4H-1-Benzothiopyran has a wide range of applications in scientific research:
Mechanism of Action
4H-1-Benzothiopyran is often compared with other heterocyclic compounds such as:
2H-1-Benzothiopyran-2-one (Thiocoumarin): Similar in structure but differs in the position of the sulfur atom.
4H-1-Benzopyran-4-one (Chromone): Contains oxygen instead of sulfur, leading to different chemical properties.
Uniqueness: this compound’s uniqueness lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs .
Comparison with Similar Compounds
- 2H-1-Benzothiopyran-2-one (Thiocoumarin)
- 4H-1-Benzopyran-4-one (Chromone)
- 2,3-Dihydro-4H-1-Benzothiopyran-4-one
Properties
CAS No. |
254-36-4 |
---|---|
Molecular Formula |
C9H8S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
4H-thiochromene |
InChI |
InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-4,6-7H,5H2 |
InChI Key |
JWSWGVMVRLVNAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC2=CC=CC=C21 |
Origin of Product |
United States |
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